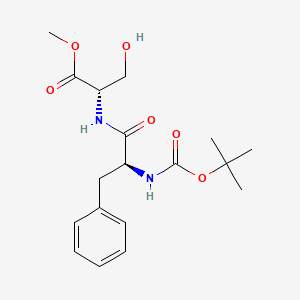

Boc-Phe-Ser-Ome

Description

Significance of Dipeptide Building Blocks in Complex Peptide Synthesis

This approach is particularly effective in disrupting the formation of secondary structures, like beta-sheets, which are a primary cause of intermolecular aggregation during chain elongation. sigmaaldrich.comiris-biotech.de Aggregation can render the growing peptide chain insoluble and inaccessible for further reactions. sigmaaldrich.com By incorporating dipeptides, especially those that induce a "kink" or turn in the peptide backbone, the propensity for aggregation is significantly reduced, leading to higher purities and yields of the final product. iris-biotech.de For instance, pseudoproline dipeptides, which are derived from serine or threonine, are known to disrupt beta-sheet formation and improve peptide solvation. iris-biotech.de Using pre-formed dipeptides also circumvents potentially low-yield coupling reactions that can occur with sterically hindered amino acids. iris-biotech.de

Contextual Role of Boc Protection and Methyl Esterification in Peptide Synthesis Strategies

Protecting reactive functional groups is a cornerstone of peptide synthesis, ensuring that peptide bonds are formed only between the desired amino and carboxyl groups. americanpeptidesociety.orgpeptide.com The compound Boc-Phe-Ser-OMe exemplifies this principle with two common protecting groups.

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of an amino acid. americanpeptidesociety.orgwikipedia.org It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). libretexts.org The Boc group prevents the N-terminal amine from participating in unwanted side reactions during the coupling of the next amino acid in the sequence. wikipedia.org It is stable to most bases and nucleophiles but can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the free amine for the next coupling step. americanpeptidesociety.orgpeptide.commasterorganicchemistry.com This strategy, known as Boc-based Solid-Phase Peptide Synthesis (SPPS), was one of the first widely adopted methods and remains valuable for synthesizing certain types of peptides, including hydrophobic ones. americanpeptidesociety.orgnih.gov

Methyl esterification is a common method for protecting the C-terminal carboxyl group of an amino acid or peptide. libretexts.orgnih.gov By converting the carboxylic acid to a methyl ester (-OMe), its reactivity as a nucleophile is blocked, preventing it from interfering with the activation and coupling of the subsequent amino acid's carboxyl group. libretexts.org Amino acid methyl esters are important intermediates in peptide synthesis. nih.gov The methyl ester group can be removed at the end of the synthesis, typically by saponification (hydrolysis with a base like aqueous NaOH), to yield the free carboxylic acid. libretexts.orgcdnsciencepub.com

Properties of Key Protected Amino Acid Precursors

| Compound | Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| Boc-L-Phe-OMe | C₁₅H₂₁NO₄ | 279.33 g/mol | 51987-73-6 |

Data sourced from Sigma-Aldrich and Iris Biotech. iris-biotech.desigmaaldrich.comsigmaaldrich.com

Overview of L-Phenylalanine and L-Serine Residues in Bioactive Peptides

The constituent amino acids of this compound, L-phenylalanine and L-serine, frequently appear in bioactive peptides and contribute significantly to their function.

L-Serine (Ser) is a polar, non-essential amino acid containing a hydroxymethyl side chain. wikipedia.org This hydroxyl group (-OH) makes serine a versatile residue in bioactive peptides. It can form hydrogen bonds, which are vital for maintaining the specific three-dimensional structure of a peptide and for its interaction with biological targets. sigmaaldrich.com Serine is also a key site for post-translational modifications, such as phosphorylation, which can act as a molecular switch to turn a protein's activity on or off. mdpi.com L-serine is a precursor to several other important molecules, including other amino acids like glycine (B1666218) and cysteine, and plays a role in the biosynthesis of purines and pyrimidines. wikipedia.orgnih.gov In some contexts, L-serine itself can have neuroprotective and anti-inflammatory effects. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

34290-59-0 |

|---|---|

Molecular Formula |

C18H26N2O6 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

methyl 3-hydroxy-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate |

InChI |

InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-13(10-12-8-6-5-7-9-12)15(22)19-14(11-21)16(23)25-4/h5-9,13-14,21H,10-11H2,1-4H3,(H,19,22)(H,20,24) |

InChI Key |

TXPSDTDXSCHBJF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC |

sequence |

FS |

Origin of Product |

United States |

Synthetic Methodologies for Boc Phe Ser Ome and Its Integration into Higher Order Peptides

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS) remains a fundamental technique for the preparation of peptides, including the dipeptide Boc-Phe-Ser-OMe. This approach involves the coupling of amino acid derivatives in a suitable solvent, followed by purification of the resulting peptide.

Incorporation of this compound into Linear Peptide Chains

The protected dipeptide this compound serves as a valuable building block for the synthesis of longer linear peptides. Its integration can be achieved through two primary strategies: stepwise elongation and fragment condensation.

Stepwise elongation is a classical approach in peptide synthesis where amino acids are added one by one to a growing peptide chain. google.comthieme-connect.de In the context of incorporating this compound, this dipeptide would first need to be deprotected at one of its termini to allow for the coupling of the next amino acid.

For elongation at the C-terminus, the methyl ester (OMe) of this compound would be saponified to yield the free carboxylic acid, Boc-Phe-Ser-OH. This is then followed by the coupling of another amino acid methyl ester, for instance, H-Ala-OMe, using a suitable coupling agent. Conversely, to elongate from the N-terminus, the Boc (tert-butyloxycarbonyl) protecting group of this compound is removed, typically with an acid like trifluoroacetic acid (TFA), to give H-Phe-Ser-OMe. plantarchives.org This deprotected dipeptide can then be coupled with another Boc-protected amino acid, such as Boc-Gly-OH.

A general procedure for coupling in solution phase involves dissolving the Boc-protected amino acid or peptide and the amino acid methyl ester hydrochloride in a solvent like chloroform. A base, such as N-methylmorpholine (NMM), is added, followed by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). ptfarm.pl The reaction mixture is stirred for an extended period, after which it is worked up to isolate the elongated peptide. ptfarm.pl

Fragment condensation offers an alternative and often more efficient strategy for the synthesis of large peptides. google.comacs.org This convergent approach involves the synthesis of smaller, protected peptide fragments which are then coupled together. This method can circumvent some of the challenges associated with stepwise synthesis, such as the accumulation of byproducts and incomplete reactions during the elongation of long chains. acs.org

In this context, this compound could be a key fragment. For instance, a tripeptide and a tetrapeptide fragment could be synthesized separately and then coupled. One example is the synthesis of a heptapeptide (B1575542) where a tripeptide unit, Boc-Pro-Gly-Leu-OMe, is coupled with a tetrapeptide unit, Boc-Ser-Phe-Ala-Phe-OMe, after appropriate deprotection of the respective carboxyl and amino ends. ptfarm.pl

The success of fragment condensation relies heavily on the solubility of the protected fragments and the efficiency of the coupling reaction, which must minimize epimerization, particularly at the C-terminal residue of the acylating fragment. thieme-connect.de The choice of protecting groups for the side chains of the amino acids is also crucial to prevent unwanted side reactions.

Table 1: Comparison of Peptide Elongation Strategies

| Feature | Stepwise Elongation | Fragment Condensation |

| Approach | Sequential addition of single amino acids. thieme-connect.de | Coupling of pre-synthesized peptide fragments. acs.org |

| Advantages | Simpler to automate (especially in SPPS); easier purification of intermediates in early stages. | More efficient for large peptides; purification of final product can be easier than for long stepwise syntheses. acs.org |

| Disadvantages | Lower overall yield for long peptides due to cumulative inefficiencies; potential for deletion sequences. acs.org | Risk of epimerization at the coupling site; poor solubility of some protected fragments. |

| Typical Use | Synthesis of small to medium-sized peptides. acs.org | Synthesis of large peptides and proteins. ucl.ac.uk |

Stepwise Elongation Methods

Cyclization Strategies for Peptides Containing this compound Fragments

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. altabioscience.comnih.gov The incorporation of a fragment like this compound into a linear precursor is the first step towards creating such cyclic structures. The cyclization itself is a critical step that can be achieved through various methods.

The p-nitrophenyl (pNP) ester method is a well-established technique for peptide cyclization. sci-hub.se This active ester method involves the conversion of the C-terminal carboxylic acid of a linear peptide into a p-nitrophenyl ester. asianpubs.org This activation facilitates an intramolecular reaction with the N-terminal amino group to form the cyclic peptide.

The process typically begins with the deprotection of the C-terminal ester of the linear peptide to yield the free acid. This acid is then reacted with p-nitrophenol in the presence of a coupling agent like DCC to form the p-nitrophenyl ester. ptfarm.plasianpubs.org Following this, the N-terminal protecting group (e.g., Boc) is removed. The resulting deprotected linear peptide with an activated C-terminus is then subjected to high dilution conditions in a suitable solvent, often with a base like pyridine (B92270) or sodium bicarbonate, to promote intramolecular cyclization over intermolecular polymerization. sci-hub.seasianpubs.org

For example, a linear heptapeptide's ester group can be removed with lithium hydroxide (B78521) (LiOH), and then the p-nitrophenyl group is introduced. asianpubs.org The Boc group is subsequently removed with TFA, and the resulting active ester is cyclized. asianpubs.org

Beyond the p-nitrophenyl ester method, several other general procedures are employed for peptide cyclization. The most common form is head-to-tail cyclization, which forms an amide bond between the N- and C-termini. altabioscience.comthieme-connect.de This is typically performed in solution under high-dilution conditions to favor the intramolecular reaction. thieme-connect.de

The choice of coupling reagent for the cyclization step is crucial to minimize racemization of the C-terminal amino acid. thieme-connect.de Reagents such as carbodiimides (like DCC) with additives (like 1-hydroxybenzotriazole, HOBt), as well as phosphonium (B103445) and uronium/guanidinium reagents, are commonly used. thieme-connect.de

Cyclization can also occur on a solid support, where the peptide is anchored to a resin via a side chain. This on-resin cyclization benefits from a "pseudo-dilution" effect that can reduce intermolecular side reactions. nih.govgoogle.com After the linear peptide chain is assembled, the N- and C-terminal protecting groups are selectively removed, and the cyclization is performed on the resin. universiteitleiden.nl

Other cyclization strategies include head-to-side-chain, side-chain-to-tail, and side-chain-to-side-chain cyclizations, which create different cyclic peptide architectures. altabioscience.comnih.gov

Spectroscopic and Structural Elucidation of Boc Phe Ser Ome and Derived Peptides

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of peptides in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the Boc-Phe-Ser-OMe molecule can be mapped.

For a related dipeptide, Boc-Ala-Ser-OMe, specific proton (¹H) and carbon (¹³C) NMR data have been reported, providing a reference for the expected signals in this compound. core.ac.uk In the ¹H NMR spectrum, characteristic signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-protons of both the phenylalanine and serine residues, the β-protons of the side chains, the amide (NH) protons, and the methyl ester protons. core.ac.uknih.gov The aromatic protons of the phenylalanine side chain would appear in the downfield region of the spectrum. nih.gov

In ¹³C NMR spectroscopy, distinct signals for each carbon atom are expected. Key resonances would include those for the carbonyl carbons of the urethane (B1682113), the peptide bond, and the methyl ester, as well as the quaternary carbon of the Boc group and the α- and β-carbons of the amino acid residues. core.ac.uknih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Related Dipeptide, Boc-Ala-Ser-OMe, in CDCl₃ core.ac.uk

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Boc (C(CH₃)₃) | 1.44 (s, 9H) | 28.3, 80.5 |

| Ala α-CH | 4.15-4.20 (m, 1H) | 50.4 |

| Ala β-CH₃ | 1.39 (d, J=6.9 Hz, 3H) | 18.0 |

| Ser α-CH | 4.63-4.67 (m, 1H) | 54.8 |

| Ser β-CH₂ | 3.96 (bs, 2H) | 62.7 |

| Amide NH | 7.10 (bd, J=8 Hz, 1H), 5.24 (bd, J=5 Hz, 1H) | - |

| Methyl Ester (OCH₃) | 3.79 (s, 3H) | 52.7 |

| Carbonyl (C=O) | - | 173.0, 170.8, 155.7 |

Data is for Boc-Ala-Ser-OMe as a reference. core.ac.uk

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the various functional groups.

Key vibrational frequencies would include N-H stretching of the amide and urethane groups (around 3300 cm⁻¹), C-H stretching of the aliphatic and aromatic groups, and strong C=O stretching absorptions for the urethane, amide, and ester carbonyl groups, typically in the range of 1650-1750 cm⁻¹. core.ac.uknih.gov The presence of the phenyl group from phenylalanine would also give rise to characteristic aromatic C=C stretching bands. ptfarm.pl

Table 2: Typical IR Absorption Frequencies for Functional Groups in Protected Peptides core.ac.uknih.govptfarm.pl

| Functional Group | Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Amide/Urethane) | 3400-3200 | Broad or sharp bands |

| C=O Stretch (Ester) | ~1745 | Strong absorption |

| C=O Stretch (Urethane - Boc) | ~1690 | Strong absorption |

| C=O Stretch (Amide I) | ~1650 | Strong absorption |

| N-H Bend (Amide II) | ~1535 | Medium absorption |

| C-O Stretch (Ester/Carboxylic Acid) | 1300-1000 | Strong absorption |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a peptide and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. core.ac.uk

For this compound (C₂₀H₃₀N₂O₆), the expected exact mass would be calculated. In techniques like electrospray ionization (ESI), the molecule would typically be observed as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence. ptfarm.pl

Table 3: Calculated Molecular Weight and Exact Mass for this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass |

| This compound | C₂₀H₃₀N₂O₆ | 394.46 | 394.2098 |

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized peptide. The experimentally determined percentages should closely match the calculated values for the proposed structure of this compound. ptfarm.pl

Table 4: Calculated Elemental Composition of this compound (C₂₀H₃₀N₂O₆)

| Element | Percentage (%) |

| Carbon (C) | 60.90 |

| Hydrogen (H) | 7.67 |

| Nitrogen (N) | 7.10 |

| Oxygen (O) | 24.33 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Conformational Studies of Peptides Incorporating Phenylalanine and Serine Residues

The three-dimensional structure of peptides is critical to their function. The presence of the bulky phenyl group of phenylalanine and the hydroxyl group of serine, along with the flexible Boc protecting group, influences the local conformation of the peptide backbone.

For instance, the crystal structure of Boc-Phe-Val-OMe shows that the peptide backbone can adopt an extended conformation. nih.gov In other cases, particularly in peptides with conformationally constraining residues, Boc-protected di- and tripeptides are known to adopt folded structures, such as β-turns. researchgate.net The conformation is often influenced by intermolecular hydrogen bonding and crystal packing forces. nih.gov The bulky tert-butyl group of the Boc protecting group can also influence the conformation of the adjacent amino acid residue. researchgate.net Studies on peptides containing homologs of phenylalanine have shown that intramolecular aromatic interactions can be a key factor in determining the peptide's fold. nih.govresearchgate.net Similarly, the serine residue can participate in hydrogen bonding via its side-chain hydroxyl group, potentially stabilizing specific turn structures. researchgate.net The interplay of these factors—the intrinsic conformational preferences of the amino acid residues, the steric bulk of the protecting group, and intermolecular forces—determines the final solid-state structure.

Table 5: List of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-(tert-butoxycarbonyl)-L-phenylalanyl-L-serine methyl ester |

| Boc-Phe-OMe | N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester |

| Boc-Ser-OMe | N-(tert-butoxycarbonyl)-L-serine methyl ester |

| Boc-Ala-Ser-OMe | N-(tert-butoxycarbonyl)-L-alanyl-L-serine methyl ester |

| Boc-Phe-Val-OMe | N-(tert-butoxycarbonyl)-L-phenylalanyl-L-valine methyl ester |

| TFA | Trifluoroacetic acid |

| CDCl₃ | Deuterated chloroform |

Applications of Boc Phe Ser Ome and Its Peptide Derivatives in Biochemical Research

Development of Enzyme Substrates for Protease Activity Assays

The protected dipeptide, Boc-Phe-Ser-OMe, is a key intermediate in the synthesis of specific substrates for various proteases. Its structure facilitates the extension of the peptide chain, typically at the C-terminus of the serine residue, to generate sequences that are recognized by specific enzymes. This targeted approach is essential for creating sensitive and specific assays to monitor protease activity, a critical aspect of biochemical research and drug discovery. researchgate.netchemsrc.com

Fluorogenic Substrates for Serine Proteases

A major application of this compound derivatives lies in the creation of fluorogenic substrates. These synthetic peptides remain non-fluorescent until they are cleaved by a specific protease. This cleavage releases a fluorescent molecule, known as a fluorophore, enabling the real-time measurement of enzyme activity. mdpi.com This highly sensitive method is suitable for diverse experimental applications. mdpi.comspringernature.com The core structure of these substrates often includes an N-terminal protecting group like Boc for stability, a specific peptide sequence for enzyme recognition, and a C-terminal fluorogenic reporter like 7-amino-4-methylcoumarin (B1665955) (AMC). vulcanchem.comontosight.ai

Trypsin Substrate Development (e.g., Boc-Phe-Ser-Arg-MCA, Boc-Phe-Ser-Arg-NHMec)

Derivatives of this compound have been vital in the development of substrates for trypsin, a well-studied serine protease. By adding an arginine residue to the serine of the dipeptide and attaching a fluorophore, researchers have synthesized highly specific trypsin substrates. expasy.org For example, Boc-Phe-Ser-Arg-MCA, where MCA is 7-amino-4-methylcoumarin, is a commonly used fluorogenic substrate. peptanova.de Trypsin recognizes and cleaves the peptide bond after the arginine residue, releasing the highly fluorescent MCA group. ontosight.ai This allows for the sensitive detection of trypsin activity. Boc-Phe-Ser-Arg-NHMec is another name for this widely used substrate.

Tryptase Substrate Characterization

Tryptase, a serine protease found in mast cells, is another key target for enzyme activity assays. uq.edu.au Boc-Phe-Ser-Arg-MCA is a recognized substrate for human tryptase. peptanova.deepo.org Although both trypsin and tryptase can hydrolyze this substrate, their activities can be differentiated using specific inhibitors. nih.gov For instance, nafamostat (B1217035) mesilate is an extremely potent inhibitor of human tryptase. nih.gov The characterization of tryptase activity with this substrate is crucial for studying its role in various physiological and pathological conditions, such as allergic reactions and inflammation. uq.edu.aunih.gov

Airway Trypsin-like Protease (HAT) Substrates

Human airway trypsin-like protease (HAT), a serine protease present in the respiratory tract, is implicated in various airway diseases. tokushima-u.ac.jpatsjournals.org Fluorogenic peptide substrates are essential for investigating its activity. tokushima-u.ac.jprndsystems.com Studies have shown that HAT effectively hydrolyzes substrates with the Phe-Ser-Arg sequence. vulcanchem.com Boc-Phe-Ser-Arg-MCA is readily cleaved by HAT, making it a valuable tool for assaying its enzymatic activity. tokushima-u.ac.jpatsjournals.orgrndsystems.com The specific activity of purified recombinant HAT has been measured using this substrate. atsjournals.org Research has also detected HAT activity in human saliva by measuring the hydrolysis of Boc-Phe-Ser-Arg-MCA. vulcanchem.comjst.go.jp

Substrate Specificity and Kinetic Parameter Determination (e.g., Km, Vmax)

Understanding enzyme function requires the characterization of enzyme-substrate interactions through the determination of kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. Vmax is the maximum reaction rate when the enzyme is saturated with the substrate. For the substrate Boc-Phe-Ser-Arg-MCA, kinetic studies have been conducted with various proteases. For instance, the Km of an Anisakis simplex serine protease for a different substrate, Z-Gly-Pro-Arg-AMC, was found to be 0.019 mM. nih.gov In studies with bovine tryptase, the Km for Boc-Phe-Ser-Arg-MCA was determined in the presence and absence of inhibitors to understand the inhibition mechanism. psu.edu These kinetic values are vital for designing experiments and comparing the substrate specificities of different enzymes.

| Enzyme | Substrate | Km (mM) | Source |

| Anisakis simplex serine protease | Z-Gly-Pro-Arg-AMC | 0.019 | nih.gov |

| Anisakis simplex serine protease | Z-Phe-Pro-Arg-AMC | 0.013 | nih.gov |

| Bovine Trypsin | Z-Gly-Pro-Arg-AMC | 0.002 | nih.gov |

| Bovine Trypsin | Z-Phe-Pro-Arg-AMC | 0.006 | nih.gov |

This table presents Km values for similar trypsin-like proteases with related fluorogenic substrates to provide context for kinetic parameters in this enzyme class.

Application in High-Throughput Screening Assays for Enzyme Activity

Fluorogenic substrates derived from this compound are highly suitable for high-throughput screening (HTS) assays. thermofisher.comresearchgate.net HTS enables the rapid testing of extensive compound libraries to identify potential enzyme inhibitors or activators. acs.org The use of fluorogenic substrates simplifies the assay process, as the signal is generated directly in the reaction mixture and can be monitored continuously with a fluorescence plate reader. thermofisher.comrsc.org The high sensitivity of substrates like Boc-Phe-Ser-Arg-MCA allows for the use of minimal enzyme and substrate concentrations, which is both cost-effective and helps to minimize potential experimental artifacts. vulcanchem.comresearchgate.net The real-time nature of these assays facilitates the monitoring of reaction kinetics and the characterization of different inhibitor types, making these substrates invaluable in drug discovery programs that target proteases. springernature.comrsc.org

Design and Synthesis of Peptide-Based Enzyme Inhibitors

The specific sequence of amino acids in a peptide is crucial for its interaction with biological targets, including enzymes. The Phe-Ser motif, present in this compound, appears in sequences recognized by certain proteases, making it a region of interest for designing enzyme inhibitors.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are modified to have improved properties, such as enhanced stability against enzymatic degradation. upc.edu A common strategy in designing protease inhibitors is to create analogs of a known substrate peptide where the scissile amide bond is replaced with a non-cleavable surrogate. upc.edugoogle.com This approach generates a molecule that can bind to the enzyme's active site like the natural substrate but is not broken down, thus acting as an inhibitor. upc.edu

While this compound itself is a synthetic precursor, the Phe-Ser sequence is part of larger substrates for serine proteases. For instance, the fluorogenic substrate Boc-Phe-Ser-Arg-AMC is used in assays to measure the activity of proteases involved in the coagulation cascade. ontosight.ainih.gov The cleavage typically occurs after the Arginine residue, but the preceding Phe-Ser sequence plays a role in correctly positioning the substrate within the enzyme's active site. Therefore, the Boc-Phe-Ser moiety can be considered a key recognition element. Peptidomimetic strategies could involve modifying the linkage between Phe and Ser or between Ser and the subsequent amino acid to create a stable inhibitor that retains high binding affinity. upc.edu

Rational design of enzyme inhibitors relies on understanding the three-dimensional structure of the target enzyme's active site and its substrate preferences. uq.edu.audiva-portal.org Serine proteases, a major class of enzymes, have well-defined subsites (S1, S2, S3, etc.) that accommodate the side chains of the amino acids (P1, P2, P3, etc.) of the substrate. uq.edu.au

The development of inhibitors for trypsin-like serine proteases often starts with known substrate sequences. uq.edu.au The substrate Boc-Phe-Ser-Arg-MCA, for example, is cleaved by trypsin. In this sequence, Arg is the P1 residue, fitting into the primary specificity pocket (S1) of trypsin. The Ser and Phe residues occupy the P2 and P3 positions, respectively, making important secondary contacts within the active site that contribute to binding affinity and specificity. nih.gov The rational design of inhibitors can involve modifying these P2 and P3 residues to optimize interactions with the S2 and S3 subsites of the protease, thereby increasing potency and selectivity. uq.edu.aumdpi.com The use of this compound as a starting fragment allows for the systematic extension of the peptide chain and the introduction of various modifications to explore these structure-activity relationships. mdpi.com

Peptidomimetic Strategies for Protease Inhibition

Synthesis of Bioactive Peptides and Their Analogs

This compound is a key intermediate in the solution-phase synthesis of longer, biologically active peptides and their analogs. The Boc protecting group can be selectively removed to allow for chain elongation at the N-terminus, while the methyl ester can be saponified to activate the carboxyl group for coupling reactions.

Antimicrobial peptides (AMPs) represent a diverse class of molecules that are part of the innate immune system of many organisms and are being investigated as alternatives to conventional antibiotics. google.comfrontiersin.orgmdpi.com Synthetic chemistry provides a route to produce natural AMPs and their analogs, allowing for the study of their structure-activity relationships. nih.gov

The Phe-Ser sequence is found within some naturally occurring cyclic peptides that exhibit antimicrobial properties. A notable example is evolidine, a cyclic heptapeptide (B1575542). Its synthesis has been reported involving the creation of a linear precursor, Boc-Asn(bzh)-Phe-Leu-Pro-Val-Leu-Ser-OMe, which contains the Phe-Ser motif. znaturforsch.com The synthesized evolidine was subsequently tested for its antibacterial activity against several pathogenic strains. znaturforsch.com The results showed that evolidine was as active as the standard drug against Pseudomonas aeruginosa and Staphylococcus aureus. znaturforsch.com

| Peptide | Bacterial Strain | Activity Assessment |

|---|---|---|

| Evolidine | Pseudomonas aeruginosa | Active (Comparable to standard) |

| Staphylococcus aureus | Active (Comparable to standard) | |

| Bacillus subtilis | Moderately Active | |

| Escherichia coli | Moderately Active |

In addition to antibacterial effects, peptides containing the Phe-Ser sequence have been evaluated for their ability to inhibit fungal growth. The emergence of drug-resistant fungal infections has spurred research into new antifungal agents, with cyclic peptides being a promising area of exploration. nih.gov

The synthesis of the natural cyclic heptapeptide segetalin D involved the preparation of a tetrapeptide unit, Boc-Ser-Phe-Ala-Phe-OMe, which highlights the use of a Ser-Phe sequence. ptfarm.pl The resulting cyclic peptide was tested for its antifungal activity. ptfarm.pl Similarly, the cyclic peptide evolidine, synthesized from a precursor containing the Boc-Phe-...-Ser-OMe sequence, was also screened against fungal strains. znaturforsch.com However, in the case of evolidine, it was found to be less active against the tested fungal strains compared to its antibacterial efficacy. znaturforsch.com

| Peptide | Fungal Strain | Activity Assessment | Reference |

|---|---|---|---|

| Evolidine | Candida albicans | Less Active | znaturforsch.com |

| Aspergillus niger | Less Active | znaturforsch.com | |

| Segetalin D (synthesized via a Ser-Phe precursor) | Not specified | Antifungal activity reported | ptfarm.pl |

Antibacterial Activity Studies

Anthelmintic Peptide Studies

While direct anthelmintic studies on the specific dipeptide this compound are not extensively documented, its constituent amino acids, phenylalanine and serine, are integral to larger peptide structures exhibiting such properties. Research into cyclic peptides, particularly those isolated from plants, has revealed potent anthelmintic activity.

A key example is the synthesis of Segetalin D, a natural cyclic heptapeptide. ptfarm.plnih.gov The synthesis strategy for Segetalin D involves the coupling of smaller peptide fragments. ptfarm.plrjpbcs.com One of the crucial building blocks in this synthesis is the dipeptide unit Boc-Ser-Phe-OMe, a close isomer of this compound. ptfarm.pl This dipeptide is first used to create a larger tetrapeptide fragment, Boc-Ser-Phe-Ala-Phe-OMe, which is then coupled with a tripeptide unit to form the linear precursor to Segetalin D. ptfarm.pl

The final synthesized cyclopeptide, Segetalin D, was evaluated for its biological activities and demonstrated potent anthelmintic effects against several earthworm species, including Eudrilus species, Megascoplex konkanensis, and Pontoscotex corethruses, at a concentration of 2 mg/mL. ptfarm.plnih.gov This highlights the role of Phe-Ser containing sequences as components of more complex, biologically active peptides with potential therapeutic applications in helminth infections.

Cytotoxic and Anticancer Peptide Research

The dipeptide fragment this compound serves as a valuable starting material in the synthesis of complex cyclic peptides investigated for their anticancer potential. The inclusion of phenylalanine and serine residues in peptide backbones is a recurring motif in a number of natural and synthetic compounds with significant cytotoxic activity. nih.gov

Synthesis of Cyclic Peptides with Anticancer Potential (e.g., Clausenain, Segetalin D, Euryjanicin A)

The utility of this compound and its isomers as building blocks is evident in the total synthesis of several naturally occurring cyclic peptides with anticancer properties. These syntheses are often performed using solution-phase techniques, where protected di- and tripeptide fragments are sequentially coupled to build a linear peptide chain, which is subsequently cyclized.

Clausenain: The total synthesis of Clausenain, a cyclic octapeptide cyclo-(Phe-Ser-Leu-Phe-Phe-Gly-Leu-Phe), was accomplished by strategically breaking it down into four dipeptide units. One of these fundamental units was this compound. This dipeptide was coupled with other fragments, such as Boc-Leu-Phe–OMe, to form a tetrapeptide, which was further elongated and eventually cyclized to yield the final product.

Segetalin D: The synthesis of this natural cyclic heptapeptide, isolated from the seeds of Vaccaria segetalis, employed a disconnection strategy that utilized the dipeptide Boc-Ser-Phe-OMe. ptfarm.pl This unit was incorporated into a tetrapeptide, Boc-Ser-Phe-Ala-Phe-OMe, which was a key intermediate in the construction of the full linear heptapeptide before cyclization. ptfarm.plrjpbcs.com

Euryjanicin A: This cyclic heptapeptide, originally isolated from a marine sponge, was synthesized using a similar solution-phase strategy. arabjchem.org The synthetic design involved breaking the molecule into smaller fragments, including the dipeptide unit Boc-L-Phe-L-Ser-OMe. arabjchem.orgresearchgate.net This dipeptide was coupled with another dipeptide to form a tetrapeptide intermediate, which was then combined with a tripeptide segment to create the linear precursor that was cyclized to produce Euryjanicin A. arabjchem.org

Evaluation of Peptide Activity against Cancer Cell Lines

Peptides derived from synthetic pathways involving this compound or its isomers have been assessed for their efficacy against various cancer cell lines, often showing significant cytotoxic effects.

The synthesized Clausenain and its N-methylated analog underwent screening against a panel of 60 human tumor cell lines. The study reported that these cyclic octapeptides demonstrated good activity against cell lines for leukemia, non-small cell lung cancer, CNS cancer, breast cancer, and renal cancer when compared to the standard drug vincristine.

Segetalin D exhibited high cytotoxicity against Dalton’s lymphoma ascites (DLA) and Ehrlich’s ascites carcinoma (EAC) cell lines. ptfarm.plnih.gov The cytotoxic concentration 50 (CTC50) values were determined to be 7.54 µM for DLA cells and 13.56 µM for EAC cells. ptfarm.plnih.govrjpbcs.com

Euryjanicin A was tested against the HeLa human cancer cell line using an MTT assay. arabjchem.org The cyclic heptapeptide showed a significant, concentration-dependent reduction in the growth of HeLa cells. arabjchem.org Similarly, a study involving a cyclic peptide containing a Phe-Ser sequence, [D-Ala]-nocardiotide A, reported an IC50 value of 52 μM against HeLa cells. rsc.org

| Peptide | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Clausenain | Leukemia, Non-small cell lung cancer, CNS cancer, Breast cancer, Renal cancer | Showed good activity against a panel of 60 human tumor cell lines. | |

| Segetalin D | Dalton’s lymphoma ascites (DLA), Ehrlich’s ascites carcinoma (EAC) | CTC50 of 7.54 µM (DLA) and 13.56 µM (EAC). | ptfarm.plnih.govrjpbcs.com |

| Euryjanicin A | HeLa (Human Colon Cancer) | Potent inhibitory effects; reduced viable cells to 38.71% at 10 µg/mL. | arabjchem.org |

| [D-Ala]-nocardiotide A | HeLa (Cervical Cancer) | IC50 of 52 μM. | rsc.org |

Peptide Ligands and Receptors Studies

Peptide sequences containing phenylalanine and serine are important components of ligands that interact with various biological receptors. For instance, peptide derivatives can act as antagonists for formyl peptide receptors (FPRs), which are involved in inflammatory responses. nih.gov The antagonist Boc-2, for example, contains phenylalanine residues that are critical for its activity. nih.gov

Furthermore, Boc-protected dipeptides containing phenylalanine have been used as ligands in the synthesis of gold(I) complexes with potential antiproliferative properties. mdpi.com Studies have explored complexes with the general formula [Au(Boc-Cys-XOMe-S)(PPh3)], where X represents an amino acid residue such as Phe. mdpi.com In another area, a patent for irreversible peptide ligands for bombesin (B8815690) receptors describes structures where phenylalanine and serine can be part of the core recognition sequence, highlighting the role of the Phe-Ser motif in receptor binding. google.com

Exploration of Lipid Conjugates of Therapeutic Peptides

Peptide lipidation is a chemical modification strategy used to enhance the pharmacokinetic properties of peptide-based drugs. nih.govbiochempeg.com This process involves the covalent attachment of a lipid moiety, such as a fatty acid, to the peptide. biochempeg.comqyaobio.com The conjugation can improve the peptide's plasma half-life by promoting binding to plasma proteins like albumin, which reduces renal clearance and protects against enzymatic degradation. nih.govqyaobio.com Lipidation can also increase the permeability of peptides across cell membranes. biochempeg.com

Linker Chemistries for Peptide-Lipid Conjugation

The covalent attachment of a lipid to a peptide is achieved using a linker. The choice of linker chemistry is critical as it influences the stability of the conjugate and its drug-release mechanism. mdpi.com

Several chemical strategies are employed for peptide-lipid conjugation:

Thiol-Maleimide Chemistry: This is a widely used method where a thiol group on a cysteine residue within the peptide sequence reacts with a maleimide (B117702) group on the lipid, forming a stable thioether bond. qyaobio.comdiva-portal.orgacs.org To prevent premature oxidation of the thiol, it can be protected with an enzyme-labile group like phenylacetamidomethyl (Phacm), which can be removed in situ to trigger conjugation. diva-portal.orgacs.org

Amide Bond Formation: Linkage can be achieved via a standard amide bond between an amine group on the peptide (e.g., the N-terminus or the side chain of lysine) and a carboxylic acid on the lipid linker. qyaobio.com Reagents like N-hydroxysuccinimide (NHS) esters are often used to activate the carboxyl group for this reaction. researchgate.net

Hydrophilic Linkers: To counteract potential solubility issues that can arise from the hydrophobicity of the lipid chain, hydrophilic linkers are often used. biochempeg.com These can include structures based on polyethylene (B3416737) glycol (PEG) or amino acids like glutamic acid (γ-Glu). biochempeg.com

Linkers Utilizing Hydroxyl Groups: Amino acids with hydroxyl functional groups, such as serine, are particularly suitable for use as linkers themselves. google.com This offers a direct way to attach lipids or other molecules to peptides containing serine, like those derived from this compound. google.com

The selection of the linker and the site of lipidation can significantly impact the potency and efficacy of the final therapeutic peptide. biochempeg.com

Impact of Lipid Conjugation on Peptide Functionality

Lipidation significantly improves a peptide's pharmacological profile by addressing common limitations such as rapid enzymatic degradation and renal clearance. researchgate.nettandfonline.com The attached lipid moiety can shield the peptide backbone from proteolytic enzymes, thereby increasing its metabolic stability. researchgate.netnih.gov Furthermore, lipidation promotes reversible binding to serum albumin, a plasma protein, which effectively creates a circulating reservoir for the peptide. This binding reduces renal clearance and prolongs the peptide's plasma half-life from minutes to hours or even days. researchgate.netresearchgate.netlifetein.com

The introduction of a lipid tail enhances the peptide's hydrophobicity, which can dramatically affect its interaction with cell membranes. researchgate.netmdpi.com This increased lipophilicity facilitates greater affinity for the lipid bilayer of cell membranes, potentially leading to enhanced cellular uptake and improved bioavailability. biochempeg.comnih.gov The mechanism of cellular entry can be influenced by the lipidated peptide's structure, including pathways like direct translocation through a "flip-flop" mechanism or endocytosis. researchgate.netnih.gov The length and nature of the conjugated fatty acid are critical factors; for instance, increasing the lipid chain length generally corresponds to increased cellular uptake. researchgate.netnih.gov

The specific characteristics of the conjugated lipid—such as its chain length, saturation, and point of attachment to the peptide—can modulate the bioactivity of the resulting lipopeptide. researchgate.netnih.gov Research on antimicrobial peptides (AMPs) has shown that moderate-length lipid chains can enhance antibacterial activity by improving interaction with bacterial membranes. chemistryviews.orgunimelb.edu.au However, the effect is highly dependent on the properties of the parent peptide; lipidation of hydrophilic AMPs tends to boost their membrane-disrupting activity, whereas it can diminish the effectiveness of already hydrophobic peptides. chemistryviews.org The position of the lipid attachment has been shown in some cases to have minimal effect on albumin binding, but derivatization with multiple fatty acids can lead to a decreased affinity for target receptors. tandfonline.com

Lipidated peptides also exhibit a tendency to self-assemble into supramolecular structures like micelles, nanofibers, or vesicles. mdpi.comnih.gov This aggregation behavior is influenced by the peptide sequence and the attached lipid. unimelb.edu.au While self-assembly can lead to the formation of a depot effect at an injection site for slow release, it can also impact bioactivity. nih.gov Studies have found that increased aggregation of lipidated peptides can sometimes lead to reduced antibacterial activity but increased cytotoxicity toward mammalian cells, highlighting the need for careful design in lipopeptide development. chemistryviews.org

The functional outcomes of lipidation are a direct consequence of the altered physicochemical properties of the peptide. The table below summarizes key research findings on how lipid conjugation affects various peptide attributes.

Table 1: Effects of Lipid Conjugation on Peptide Properties

| Property | Effect of Lipidation | Mechanism | Supporting Evidence |

|---|---|---|---|

| Metabolic Stability | Increased | Steric hindrance of the lipid moiety protects peptide bonds from proteolytic enzyme cleavage. | Lipidation is a known strategy to prevent enzymatic degradation. researchgate.netresearchgate.net |

| Plasma Half-Life | Extended | Promotes reversible binding to serum albumin, reducing renal clearance and creating a circulating depot. researchgate.netresearchgate.netlifetein.com | Albumin-binding is a primary method for prolonging the circulation of peptide drugs. lifetein.com |

| Membrane Permeability | Increased | The lipid tail enhances affinity for and insertion into the lipid bilayer of cell membranes. biochempeg.comnih.gov | Increased lipid length generally leads to greater cellular uptake. nih.gov |

| Bioactivity | Modulated | Alters peptide conformation, receptor binding affinity, and interactions with target membranes. researchgate.nettandfonline.comchemistryviews.org | The effect is context-dependent; it can enhance the activity of some peptides (e.g., hydrophilic AMPs) but reduce that of others. chemistryviews.org |

| Self-Assembly | Induced | The amphiphilic nature of lipopeptides drives aggregation into various nanostructures. nih.govunimelb.edu.au | Aggregation can influence both the efficacy and toxicity of the peptide. chemistryviews.orgunimelb.edu.au |

The choice of fatty acid used for lipidation is a critical determinant of the final molecule's properties. Different chain lengths have been shown to have varied effects on peptide functionality.

Table 2: Common Fatty Acids Used in Peptide Lipidation and Their General Impact

| Fatty Acid | Carbon Chain Length | General Impact on Peptide Functionality | Reference |

|---|---|---|---|

| Caprylic Acid | C8 | Often used to modify peptide hormones; crucial for the function of ghrelin. lifetein.com | lifetein.com |

| Capric Acid | C10 | Can improve antibacterial activity and cell penetration. | lifetein.com |

| Lauric Acid | C12 | Enhances hydrophobic interactions and membrane association. | lifetein.com |

| Myristic Acid | C14 | Frequently used to increase peptide binding to cellular proteins and membranes. | lifetein.com |

| Palmitic Acid | C16 | Significantly prolongs half-life through albumin binding; increases cell permeability. lifetein.com | lifetein.com |

| Stearic Acid | C18 | Provides strong hydrophobic character, enhancing membrane anchoring and stability. lifetein.comnih.gov | lifetein.comnih.gov |

Advanced Research Directions and Future Prospects for Boc Phe Ser Ome Chemistry

Combinatorial Chemistry and Peptide Library Generation

The generation of vast peptide libraries is a cornerstone of modern drug discovery and materials science. Using Boc-Phe-Ser-OMe as a foundational building block, combinatorial approaches can be employed to create millions or even billions of related peptide variants. epfl.ch These libraries are then screened for specific biological activities, such as inhibiting protein-protein interactions or acting as receptor agonists. nih.govpnas.org

Key research directions in this area include:

Solid-Phase and Solution-Phase Synthesis: Methodologies like split-and-pool synthesis on solid supports (e.g., TentaGel microbeads) allow for the systematic creation of large libraries where each bead contains a unique peptide sequence. nih.gov To facilitate the preparation of libraries in solution, building blocks with a high density of chemical diversity, such as N-alkylated amino acids, are exceptionally useful. chimia.ch For solution-phase synthesis, anchor molecules with long-chain alkyl groups can be used as C-terminal protecting groups to simplify purification by precipitation or extraction, avoiding chromatography. researchgate.net

Encoding and Screening: A significant challenge in library screening is the identification of the active compound. The "one bead-two compound" (OBTC) format is an innovative solution, where a single bead contains the target bicyclic peptide on its surface and a corresponding linear peptide encoding tag in its interior, which can be sequenced by mass spectrometry. nih.gov

Diverse Scaffolds: Research is expanding beyond linear peptides to include more structurally constrained formats like bicyclic peptides. These structures can offer higher affinity, specificity, and metabolic stability. nih.gov While many libraries are generated biologically using phage or mRNA display, chemical synthesis is necessary to incorporate unnatural amino acids, which significantly broadens the structural diversity of the library compounds. nih.govacs.org

Investigating Structure-Activity Relationships of Serine/Phenylalanine-Containing Peptides

Understanding how specific structural modifications to a peptide affect its biological function—the structure-activity relationship (SAR)—is crucial for rational drug design. For peptides containing phenylalanine and serine, such as analogs derived from this compound, SAR studies provide a roadmap for optimizing potency and selectivity.

Detailed research findings highlight the distinct roles of these amino acids:

The Importance of the Serine Hydroxyl Group: In a study of peptides inhibiting the enzyme Lysine-Specific Demethylase 1 (LSD1), the serine residue was found to be critical for activity. Replacing serine with hydrophobic residues like phenylalanine or leucine (B10760876) resulted in a significant loss of inhibitory function, suggesting the hydroxyl group is essential for the interaction. jst.go.jp Substituting serine with other hydroxyl-containing amino acids like homoserine or threonine maintained moderate activity. jst.go.jp

Modifications to the Phenylalanine Ring: The aromatic ring of phenylalanine often engages in crucial interactions with biological targets. In the development of ultra-short Glucagon-like peptide-1 receptor (GLP-1R) agonists, modifying the phenylalanine residue had a profound impact on potency. mdpi.com For example, substituting the phenylalanine with a 2-fluoro-phenylalanine resulted in a fivefold increase in agonist activity compared to the parent peptide. mdpi.com In contrast, other substitutions led to 10- to 100-fold decreases in potency, demonstrating the sensitivity of the receptor to the electronic and steric properties of this residue. mdpi.com The stability of helical structures in some peptides can be enhanced by the presence of a terminal phenylalanine residue. rsc.org

| Peptide System | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| SNAIL1 Peptides (LSD1 Inhibitors) | Serine replaced with Phenylalanine or Leucine | Strongly reduced inhibitory activity | jst.go.jp |

| SNAIL1 Peptides (LSD1 Inhibitors) | Serine replaced with Homoserine or Threonine | Maintained moderate inhibitory activity | jst.go.jp |

| GLP-1 Receptor Agonists | Phenylalanine replaced with Phe(2-F) | ~5-fold increase in agonist potency | mdpi.com |

| Temporin-SHf Analogs | Insertion of Serine and hydrophobic groups (e.g., p-(t)butyl Phenylalanine) | Improved antimicrobial activity | nih.gov |

Development of Novel Protecting Groups and Coupling Reagents

The efficiency and success of chemical peptide synthesis, including that of this compound, depend heavily on the tools of the trade: protecting groups and coupling reagents. Research in this area focuses on developing new reagents that are more efficient, produce fewer side products, and are more environmentally benign. openaccessjournals.comglobalresearchonline.net

Novel Protecting Groups: The ideal protecting group is stable during the coupling reaction but can be removed under mild conditions without affecting other parts of the peptide. researchgate.net Recent developments include:

Thiol-labile protecting groups for cysteine based on scaffolds like pyridazinedione (PD), which are compatible with conventional solid-phase peptide synthesis (SPPS). rsc.org

Acid-resistant silyl (B83357) groups (e.g., tris(trihexylsilyl)silyl) that are compatible with Boc chemistry. researchgate.net

Groups that facilitate purification, such as long aliphatic chains that allow peptide intermediates to be purified by simple precipitation or extraction. researchgate.net

Advanced Coupling Reagents: Coupling reagents activate the carboxylic acid group of an amino acid to facilitate the formation of the amide bond. While carbodiimides like DCC were foundational, modern research has produced superior alternatives. globalresearchonline.netuni-kiel.de

Onium-Type Reagents: Phosphonium (B103445) (e.g., BOP, PyBOP) and Uronium/Aminium (e.g., HBTU, HATU) reagents are highly effective, especially for sterically hindered amino acids, and can help suppress racemization. globalresearchonline.netuni-kiel.describd.com

Additives: The effectiveness of coupling reagents is often enhanced by additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which can increase reaction rates and further reduce the loss of stereochemical integrity. uni-kiel.de

"Greener" Reagents: New reagents are being designed to avoid toxic byproducts. For example, imidazolium (B1220033) reagents were developed to avoid the formation of the carcinogen HMPA, a byproduct of the BOP reagent. uni-kiel.de Ynamide-based reagents have also emerged as a versatile class for forming peptide bonds with high yields and no detectable epimerization. rsc.org

| Reagent Class | Examples | Key Features | Reference |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Inexpensive, moderately active; often used with additives (HOBt, HOAt) to reduce racemization. | globalresearchonline.netuni-kiel.de |

| Phosphonium | BOP, PyBOP, PyAOP | High efficiency, suitable for hindered couplings. BOP produces carcinogenic HMPA. | globalresearchonline.netuni-kiel.de |

| Uronium/Aminium | HBTU, TBTU, HATU | Very popular for SPPS; fast reaction rates and low racemization, especially HATU. | pnas.orguni-kiel.de |

| Imidazolium | CBMIT, BOI, CIP | Developed to avoid toxic byproducts; effective for hindered amino acids. | globalresearchonline.netuni-kiel.de |

| Ynamides | MYTsA, MYMsA | Can be used for amide and thioamide synthesis with no detectable epimerization. | rsc.org |

Computational Approaches in Peptide Design and Conformational Analysis

Computational chemistry has become an indispensable tool for accelerating peptide research. By modeling peptides in silico, researchers can predict their properties and interactions, thereby guiding laboratory experiments and saving significant time and resources. mdpi.comamidetech.com

Conformational Analysis: A peptide's 3D shape (conformation) dictates its function. For dipeptides like Phe-Ser, computational methods such as Density Functional Theory (DFT) are used to investigate the stable conformations. researchgate.net These studies analyze dihedral angles, bond lengths, and intramolecular forces, such as hydrogen bonds between the termini or involving the side chains. researchgate.netmpg.de Such analysis has shown that even in a simple dipeptide, the backbone can adopt either extended (β) or folded (γ) conformations, stabilized by weak interactions like NH-π bonds between a backbone NH group and the phenylalanine aromatic ring. mpg.de

Structure and Binding Prediction: Tools like AlphaFold can now predict the 3D structure of peptides with remarkable accuracy. nih.gov Molecular docking and molecular dynamics (MD) simulations are then used to model how these peptides interact with their biological targets, such as proteins or receptors. mdpi.com This provides insight into the binding mode and helps explain the structure-activity relationships observed experimentally. mdpi.com

De Novo Design: The ultimate goal is the de novo design of peptides with novel functions. Machine learning and AI-driven approaches are emerging that can design and optimize peptide sequences for specific purposes, such as personalized cancer immunotherapies. amidetech.com These computational tools can predict synthesis outcomes and design peptides with enhanced stability and binding affinity. amidetech.comcreative-peptides.com

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Boc-Phe-Ser-Ome, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical parameters include coupling agents (e.g., HBTU or DCC), solvent selection (DMF or DCM), and deprotection steps (20% piperidine in DMF). Yield optimization requires monitoring via HPLC at each step, while purity is assessed using reverse-phase HPLC and mass spectrometry (MS) . Contradictions in reported yields (e.g., 60-85%) may arise from variations in resin loading or side-chain protection strategies.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms backbone structure and stereochemistry, with key signals at δ 1.4 ppm (Boc tert-butyl) and δ 3.6-4.3 ppm (Ser/Phe α-protons). Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight (±0.1 Da tolerance). Discrepancies in NMR assignments (e.g., overlapping Ser/Phe signals) can be resolved using 2D-COSY or HSQC experiments .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Peptide degradation pathways (e.g., hydrolysis at Ser-Ome or Boc deprotection) are quantified via peak area reduction. Contradictory stability reports may stem from impurities in starting materials or inadequate lyophilization protocols .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve conformational ambiguities in this compound?

- Methodological Answer : MD simulations (using AMBER or GROMACS) model solvent effects (e.g., water/DMSO) on peptide flexibility. Key metrics include Ramachandran plots for backbone dihedrals and hydrogen-bonding networks. Discrepancies between experimental (NMR) and simulated data require force-field adjustments (e.g., GAFF2 vs. CHARMM36) .

Q. What strategies address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Use the PICOT framework to structure comparative studies:

- P opulation: Target enzymes/receptors (e.g., proteases).

- I ntervention: Analog modifications (e.g., Ser→Thr substitution).

- C omparison: Wild-type vs. modified peptide activity (IC50 assays).

- O utcome: Binding affinity (SPR or ITC) and selectivity.

- T imeframe: Short-term (in vitro) vs. long-term (cell-based) assays.

Conflicting results (e.g., IC50 variability) may arise from assay conditions (pH, ionic strength) or impurity interference .

Q. How can crystallographic data resolve stereochemical uncertainties in this compound derivatives?

- Methodological Answer : X-ray crystallography requires high-purity crystals (≥95% HPLC purity) grown via vapor diffusion (e.g., PEG 4000 in Tris buffer). Data collection (λ = 1.5418 Å) and refinement (ShelXL) focus on resolving chiral centers and non-covalent interactions. Discrepancies in unit cell parameters between studies may indicate polymorphism or solvent inclusion .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are suitable for analyzing contradictory stability or bioactivity datasets?

- Answer : Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., solvent polarity, temperature). Meta-analysis of published data using PRISMA guidelines highlights methodological inconsistencies (e.g., missing error bars or unvalidated assays) .

Q. How to design a replication study for this compound synthesis protocols?

- Answer : Follow the FINER criteria:

- F easible: Use commercially available reagents (e.g., NovaPEG resin).

- I nteresting: Address yield disparities in literature.

- N ovel: Test alternative coupling agents (e.g., OxymaPure vs. HOBt).

- E thical: Adhere to safety protocols for hazardous solvents.

- R elevant: Validate scalability for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.